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Abstract
PF-06815345 is an orally active, potent small molecule inhibitor of proprotein convertase

subtilisin/kexin type 9 (PCSK9). By inhibiting the interaction between PCSK9 and the low-

density lipoprotein receptor (LDLR), PF-06815345 prevents the degradation of the LDLR,

leading to increased clearance of low-density lipoprotein cholesterol (LDL-C) from the

circulation. This document provides a comprehensive technical overview of PF-06815345 and

its active metabolite, PF-06811701. It includes a summary of the mechanism of action,

available quantitative data, detailed experimental protocols for key assays, and visualizations

of the relevant biological pathway and experimental workflows. While the clinical development

of PF-06815345 was discontinued for strategic business reasons, the data gathered provides

valuable insights for the development of oral PCSK9 inhibitors.

Mechanism of Action: PCSK9 Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol

homeostasis. It functions by binding to the epidermal growth factor-like repeat A (EGF-A)

domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This

binding event targets the LDLR for lysosomal degradation, thereby reducing the number of

available receptors to clear circulating LDL-C.
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PF-06815345, as a small molecule inhibitor, is designed to interfere with the protein-protein

interaction between PCSK9 and the LDLR. This inhibition is believed to occur through direct

binding to PCSK9, preventing its association with the LDLR. Consequently, the degradation of

the LDLR is reduced, and the receptor is recycled back to the cell surface, leading to a greater

capacity for LDL-C uptake from the bloodstream and a subsequent lowering of plasma LDL-C

levels.
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PCSK9 signaling pathway and inhibition by PF-06815345.

Quantitative Data
The following tables summarize the available quantitative data for PF-06815345 and

information regarding its active metabolite, PF-06811701.

Table 1: In Vitro Activity and Metabolism of PF-06815345
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Parameter Value Species/System

IC50 (PCSK9 Inhibition) 13.4 µM Cell-free assay

Intrinsic Clearance (CLint) <82.9 µL/min/mg Human Enterocytes

Intrinsic Clearance (CLint) 97.6 µL/min/mg Human Hepatocytes

Table 2: In Vivo Efficacy of PF-06815345

Dose
Effect on Plasma
PCSK9

Species/Model Time Point

500 mg/kg (p.o.,

single dose)
72% reduction

Humanized PCSK9

Mouse
4 hours post-dose

Table 3: Pharmacokinetic Parameters of PF-06815345 and its Active Metabolite PF-06811701

in Healthy Adult Subjects

Parameter PF-06815345
PF-06811701 (Active
Metabolite)

Cmax Data not publicly available Data not publicly available

Tmax Data not publicly available Data not publicly available

AUClast Measured[1] Measured[1]

AUC(0-inf) Measured[1] Measured[1]

t1/2 Data not publicly available Data not publicly available

CL/F Data not publicly available Data not publicly available

Note: Pharmacokinetic parameters for both PF-06815345 and its metabolite PF-06811701

were assessed as primary and secondary outcomes in a Phase 1 clinical trial (NCT02654899).

However, the specific quantitative results of this study have not been publicly disclosed.[1]

Experimental Protocols
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Detailed experimental protocols for the specific studies on PF-06815345 are not publicly

available. However, based on standard methodologies in the field, the following sections

describe the likely protocols used for key experiments.

PCSK9-LDLR Interaction Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly

used to screen for inhibitors of protein-protein interactions.

Objective: To quantify the inhibitory activity of PF-06815345 on the binding of PCSK9 to the

LDLR.

Materials:

Recombinant human PCSK9 (biotinylated)

Recombinant human LDLR extracellular domain (Europium-labeled)

Dye-labeled acceptor (e.g., Streptavidin-d2)

Assay Buffer (e.g., PBS with 0.1% BSA)

384-well low-volume microplates

Test compound (PF-06815345)

TR-FRET compatible plate reader

Procedure:

Compound Preparation: A serial dilution of PF-06815345 is prepared in assay buffer.

Reagent Preparation: Europium-labeled LDLR and dye-labeled acceptor are diluted in assay

buffer to their working concentrations. Biotinylated PCSK9 is also diluted to its working

concentration.

Assay Reaction:
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Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle control to the wells

of the 384-well plate.

Add a mixture of Europium-labeled LDLR and dye-labeled acceptor to all wells.

Initiate the binding reaction by adding biotinylated PCSK9 to all wells except for the

negative controls.

Incubation: The plate is incubated at room temperature for a specified period (e.g., 2 hours),

protected from light, to allow the binding reaction to reach equilibrium.

Detection: The TR-FRET signal is measured using a plate reader. The reader excites the

Europium donor at a specific wavelength (e.g., 340 nm) and measures the emission at two

wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).

Data Analysis: The ratio of the acceptor to donor emission is calculated. The percentage of

inhibition is determined relative to the high (no inhibitor) and low (no PCSK9) controls. The

IC50 value is calculated by fitting the concentration-response data to a four-parameter

logistic equation.

In Vitro Metabolic Stability (Microsomal Stability Assay)
This assay is used to determine the intrinsic clearance of a compound by liver enzymes,

primarily Cytochrome P450s.

Objective: To assess the metabolic stability of PF-06815345 in human liver microsomes.

Materials:

Pooled human liver microsomes

Test compound (PF-06815345)

Phosphate buffer (pH 7.4)

NADPH regenerating system (cofactor)

Positive control compounds (e.g., testosterone, verapamil)
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Acetonitrile (quenching solution)

LC-MS/MS system

Procedure:

Incubation Preparation: In a 96-well plate, the test compound (at a final concentration, e.g., 1

µM) is pre-incubated with liver microsomes in phosphate buffer at 37°C.

Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating

system. A parallel incubation without NADPH is run as a negative control to assess non-

enzymatic degradation.

Time Course Sampling: Aliquots are taken from the reaction mixture at several time points

(e.g., 0, 5, 15, 30, 45, and 60 minutes).

Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile,

which also precipitates the proteins.

Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the

supernatant is collected for analysis.

LC-MS/MS Analysis: The concentration of the remaining parent compound in the

supernatant is quantified using a validated LC-MS/MS method.

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is

plotted against time. The slope of the linear regression gives the elimination rate constant

(k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) is then

calculated from the half-life and the protein concentration.

Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the characterization of a small

molecule PCSK9 inhibitor and the logical relationship of its effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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